(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known by its CAS number 134430-96-9, is a chemical compound classified as a β-amino acid derivative. It is characterized by the presence of an amino group and a hydroxyphenyl group attached to a propanoate backbone. This compound has garnered attention in pharmaceutical research due to its potential biological activities.
The compound is sourced from various chemical suppliers and is utilized in biochemical research and synthesis. It falls under the category of amino acids and derivatives, with specific applications in medicinal chemistry and biological studies. The molecular formula for (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is , indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Its molecular weight is approximately 231.68 g/mol .
The synthesis of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride can be achieved through several methods, primarily involving chiral synthesis techniques to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or reagents that facilitate the formation of the specific enantiomer.
The molecular structure of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride features:
The compound's structural data can be represented as follows:
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently and selectively.
The mechanism of action for (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Studies have indicated that compounds with similar structures exhibit neuroprotective properties, suggesting potential therapeutic applications in neurological disorders .
The melting point and boiling point are critical for understanding its thermal stability, although specific values may vary based on purity .
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has several scientific uses:
The synthesis of enantiopure (S)-methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride hinges on advanced catalytic methodologies to establish the chiral β-amino acid scaffold. Copper-catalyzed asymmetric hydroamination represents a breakthrough technique, enabling regioselective amination of α,β-unsaturated esters. This approach exploits ligand-controlled reversal of conventional hydrocupration regiochemistry, where chiral bisphosphine ligands like (S,S)-Ph-BPE direct copper hydride addition to the β-position of cinnamate derivatives. Subsequent reaction with electrophilic aminating reagents (e.g., 1,2-benzisoxazole) yields enantioenriched β-amino esters with >98% enantiomeric ratio (er) [2] [9].
Table 1: Performance of Chiral Ligands in Cu-Catalyzed β-Amino Ester Synthesis
Ligand | Substrate | Yield (%) | er (S:R) | Regioselectivity (β:α) |
---|---|---|---|---|
(S,S)-Ph-BPE | tert-Butyl cinnamate | 87 | >99:1 | 98:2 |
(S)-BINAP | Ethyl cinnamate | <5 | N/A | 10:90 |
(R,R)-Ph-BPE | m-Trifluoromethyl cinnamate | 82 | 98:2 | 95:5 |
Alternative organocatalytic routes include amidine-based catalysts (e.g., HBTM-2) promoting asymmetric cyclocondensations between fluoroacetic acid and N-sulfonyl aldimines. This generates α-fluoro-β-lactam intermediates that undergo alcoholysis to yield β-amino acid derivatives. While this method achieves high enantiocontrol (up to 95% ee), the requirement for stoichiometric activators limits its industrial applicability compared to catalytic Cu-based systems [6]. Bifunctional hydrogen-bond-donor catalysts also facilitate kinetic resolution of racemic isoxazolidinones, though substrate generality remains constrained versus metal-catalyzed approaches [6].
Optimizing the phenolic ester motif necessitates precision coupling strategies under mild conditions. Hydrazone-functionalized derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrate exceptional antimicrobial activity when synthesized via reflux condensation between N-(4-hydroxyphenyl)-β-alanine hydrazide and heterocyclic aldehydes (e.g., furfural, thiophene-2-carboxaldehyde). These hydrazones exhibit minimum inhibitory concentrations as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis, attributable to synergistic effects between the 4-hydroxyphenyl moiety and heteroaromatic systems [1].
Coupling efficiency critically depends on activating agents during esterification and amide bond formation. For solution-phase esterification of 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic) acid, sulfuric acid catalysis in methanol achieves >90% conversion to dimethyl esters. Subsequent hydrazinolysis in refluxing propan-2-ol yields dihydrazide precursors for antimicrobial derivatives [1]. Solid-phase peptide coupling employs benzotriazole-based activators:
Table 2: Coupling Reagent Efficacy for 4-Hydroxyphenyl β-Amino Acid Incorporation
Reagent | Solvent | Coupling Time (min) | Yield (%) | Racemization Risk |
---|---|---|---|---|
HATU | DMF | 30 | 98 | Low |
HBTU | NMP | 45 | 95 | Moderate |
PyBOP | DCM:DMF (1:1) | 20 | 99 | Low |
EDC/HOBt | DMF | 60 | 90 | High |
Notably, PyBOP-mediated couplings minimize racemization (<0.5%) during fragment condensation with sterically hindered amino acids, making it ideal for synthesizing peptide-conjugated derivatives of the target compound [7]. The phenolic hydroxyl group requires protection as tert-butyldimethylsilyl ether during acidic coupling conditions to prevent O-alkylation side reactions.
Solid-phase peptide synthesis (SPPS) enables precise assembly of complex conjugates incorporating the (S)-3-amino-3-(4-hydroxyphenyl)propanoate scaffold. The Fmoc/tBu strategy proves essential due to the acid lability of the phenolic ester moiety, which precludes Boc-group deprotection with trifluoroacetic acid. Resin selection follows stringent criteria: 4-Hydroxymethylphenoxymethyl polystyrene (HMP) resin permits direct esterification of the C-terminal carboxylate via DIC/HOBt activation, achieving 0.7–1 mmol/g loading density [3] [7]. For C-terminal amide derivatives, Rink amide MBHA resin provides superior stability during piperidine-mediated Fmoc deprotection cycles.
Handling the phenolic hydroxyl group during SPPS demands tailored protection schemes. Acid-labile tert-butyl protection enables cleavage with 50% trifluoroacetic acid in dichloromethane without ester hydrolysis, while maintaining compatibility with Fmoc removal under basic conditions [7] [10]. This orthogonal protection strategy proved critical in synthesizing oligonucleotide-peptide conjugates containing arginine-rich sequences, where standard base-labile groups caused degradation. After chain assembly, simultaneous resin cleavage and global deprotection employ trifluoroacetic acid cocktails containing triisopropylsilane and water (95:2.5:2.5 v/v/v), preserving the integrity of the β-amino ester linkage [10].
For conjugates requiring disulfide bridging (e.g., fibrin-filaggrin chimeric peptides), cysteine residues protected as acetamidomethyl derivatives survive the acidic SPPS conditions. Post-cleavage oxidative folding with iodine in diluted acetic acid yields the cyclic conjugate without epimerization at the β-amino acid stereocenter [10].
Scaling enantioselective synthesis poses multifaceted challenges, including ligand cost control and regioselectivity maintenance under intensified reaction conditions. (S,S)-Ph-BPE ligands command premium pricing (>$5,000/mol), prompting investigations into immobilized copper catalysts for continuous flow hydroamination. Packed-bed reactors with silica-supported Cu-(S,S)-Ph-BPE complexes demonstrate consistent enantioselectivity (>97% er) across 120 hours of operation, though catalyst leaching remains problematic at >50°C [2] [4].
Continuous flow technology revolutionizes hazardous intermediate handling:
Supply chain vulnerabilities significantly impact production scalability, as evidenced by 300% price volatility for 4-hydroxyphenyl precursors during 2023–2024. Multisourcing strategies combining chemical synthesis (Cu-catalyzed amination) and biotechnological routes (engineered phenylalanine aminomutases) enhance resilience against geopolitical disruptions [4]. Automated synthesizers with microwave irradiation accelerate both solid-phase peptide conjugation and small-molecule amination steps, reducing cycle times by 40% versus conventional heating [3] [7].
Table 3: Comparative Analysis of Industrial Production Methodologies
Parameter | Batch Amination | Continuous Flow | Biocatalytic Process |
---|---|---|---|
Space-Time Yield (kg/m³·day) | 8.5 | 32.7 | 5.1 |
Catalyst Loading (mol%) | 2.0 | 1.5 | N/A |
Energetic Cost (kWh/kg) | 120 | 85 | 65 |
Capital Expenditure | $1.2M | $2.8M | $3.5M |
Operating Cost ($/kg) | $4,200 | $3,150 | $5,800 |
Process analytical technology (PAT) tools address quality control challenges in chiral purity monitoring. Online circular dichroism spectroscopy integrated with flow reactors enables real-time adjustment of residence time and temperature when enantiomeric excess drops below 98%. This closed-loop control system reduces off-specification product by 75% versus offline HPLC analysis [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: